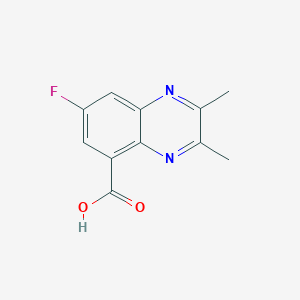

7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid

Overview

Description

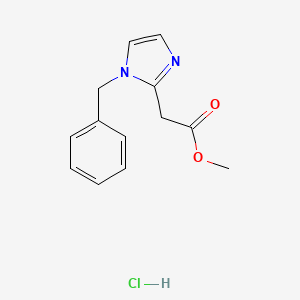

7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid, also known as FDQ, is a heterocyclic compound that belongs to the quinoxaline family . It has a molecular weight of 220.2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of methyl 2,3-diamino benzoate and oxalic acid monohydrate at 140°C gave the methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate which gives dichloro compound (III) on chlorination with SOCl2. Hydrolysis of compound (III) in the presence of aq. sodium hydroxide in methanol yielded acid compound (IV) .Molecular Structure Analysis

The IUPAC name of this compound is 7-fluoro-2,3-dimethyl-5-quinoxalinecarboxylic acid . The InChI code is 1S/C11H9FN2O2/c1-5-6 (2)14-10-8 (11 (15)16)3-7 (12)4-9 (10)13-5/h3-4H,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its boiling point is predicted to be 391.7° C at 760 mmHg . The predicted density is 1.4 g/cm3 , and the refractive index is predicted to be n20D 1.63 .Scientific Research Applications

Pharmacology

7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid: is a compound with potential pharmacological applications due to its structural uniqueness. It could serve as a precursor for synthesizing various quinoxaline derivatives, which are known for their therapeutic properties, including antibacterial, antifungal, and anticancer activities . The fluoro group attached to the quinoxaline ring may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new medications.

Material Science

In material science, this compound could be utilized in the synthesis of novel organic materials. Its rigid structure and potential for electronic delocalization make it a candidate for creating conductive polymers or small molecule organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Synthesis

7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid: can act as a building block in chemical synthesis. Its carboxylic acid group allows for further functionalization, making it a versatile reagent for constructing complex molecules. This could be particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Analytical Chemistry

This compound’s unique structure could be exploited in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. It could help in the quantification and identification of similar compounds or serve as an internal standard due to its distinctive mass and retention properties .

Biochemistry

In biochemistry, 7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid might be used as a probe to study enzyme-substrate interactions, especially those involving carboxylic acid processing enzymes. Its fluorine atom could be a marker in ^19F NMR spectroscopy studies, providing insights into the molecular environment in enzymatic reactions .

Environmental Science

The environmental fate of 7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid could be an area of study, examining how the compound degrades in various ecosystems. Research could focus on its potential biodegradability, persistence, and any by-products formed during degradation processes. This is important for assessing the environmental impact of new chemicals before they are widely used .

Safety and Hazards

properties

IUPAC Name |

7-fluoro-2,3-dimethylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-5-6(2)14-10-8(11(15)16)3-7(12)4-9(10)13-5/h3-4H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZJYRYYFOCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2N=C1C)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

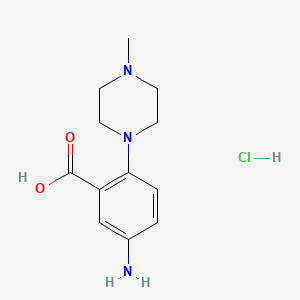

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)

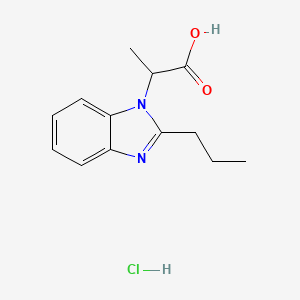

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)

![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)

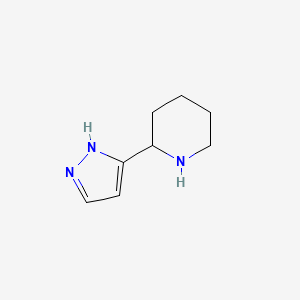

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)